molecular formula C21H23NO6 B10870086 2-(4-Nitrophenyl)-2-oxoethyl 4-(hexyloxy)benzoate

2-(4-Nitrophenyl)-2-oxoethyl 4-(hexyloxy)benzoate

Cat. No.: B10870086
M. Wt: 385.4 g/mol
InChI Key: FRHJAKGVAVKTRZ-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)-2-oxoethyl 4-(hexyloxy)benzoate is an organic compound that features a nitrophenyl group and a hexyloxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)-2-oxoethyl 4-(hexyloxy)benzoate typically involves the esterification of 4-(hexyloxy)benzoic acid with 2-(4-nitrophenyl)-2-oxoethyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions often include refluxing the mixture in an organic solvent like dichloromethane or toluene to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)-2-oxoethyl 4-(hexyloxy)benzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed

    Reduction: 2-(4-Aminophenyl)-2-oxoethyl 4-(hexyloxy)benzoate.

    Substitution: Various substituted esters depending on the nucleophile used.

    Hydrolysis: 4-(Hexyloxy)benzoic acid and 2-(4-nitrophenyl)-2-oxoethanol.

Scientific Research Applications

2-(4-Nitrophenyl)-2-oxoethyl 4-(hexyloxy)benzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies involving enzyme kinetics and as a substrate for enzyme-catalyzed reactions.

    Medicine: Investigated for its potential use in drug development and as a model compound for studying drug-receptor interactions.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)-2-oxoethyl 4-(hexyloxy)benzoate involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which can then participate in further biochemical reactions. The ester moiety can be hydrolyzed to release the active components, which can interact with various biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Nitrophenyl)-2-oxoethyl 4-(hexyloxy)benzoate is unique due to the presence of the hexyloxy group, which imparts specific hydrophobic characteristics and influences its reactivity and solubility. This makes it particularly useful in applications where these properties are desired.

Properties

Molecular Formula

C21H23NO6

Molecular Weight

385.4 g/mol

IUPAC Name

[2-(4-nitrophenyl)-2-oxoethyl] 4-hexoxybenzoate

InChI

InChI=1S/C21H23NO6/c1-2-3-4-5-14-27-19-12-8-17(9-13-19)21(24)28-15-20(23)16-6-10-18(11-7-16)22(25)26/h6-13H,2-5,14-15H2,1H3

InChI Key

FRHJAKGVAVKTRZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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